molecular formula C11H11NO2 B14035271 Methyl 3-methyl-1h-indole-1-carboxylate

Methyl 3-methyl-1h-indole-1-carboxylate

Cat. No.: B14035271
M. Wt: 189.21 g/mol
InChI Key: PLYOCHMABYWYHL-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-1-carboxylate is an indole derivative with a methyl group at the 3-position and a carboxymethyl ester group at the 1-position of the heterocyclic ring. Indole derivatives are widely studied for their biological activities and applications in pharmaceutical chemistry. The compound’s reactivity and stability are influenced by the electron-withdrawing ester group at the 1-position and the methyl substituent at the 3-position, which may sterically and electronically modulate interactions in synthesis or biological systems .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 3-methylindole-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3

InChI Key

PLYOCHMABYWYHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, positional isomers, and derivatives with substituent variations. Key differences in physical properties, spectral data, and synthesis routes are highlighted.

Table 1: Structural and Physical Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (¹H-NMR) Reference
Methyl 3-methyl-1H-indole-1-carboxylate 1-COOCH₃, 3-CH₃ C₁₁H₁₁NO₂ 189.21 Not reported Not available
Methyl 1-methyl-1H-indole-3-carboxylate 1-CH₃, 3-COOCH₃ C₁₁H₁₁NO₂ 189.21 410 K (137°C) δ 4.03 (s, COOCH₃), δ 2.85 (bs, CH₃)
Methyl 3-methyl-1H-indole-6-carboxylate 6-COOCH₃, 3-CH₃ C₁₁H₁₁NO₂ 189.21 Not reported Not available
tert-Butyl 3-methyl-1H-indole-1-carboxylate 1-COO-t-Bu, 3-CH₃ C₁₄H₁₇NO₂ 231.29 Not reported Not available
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate 3-COOCH₃, 7-CF₃ C₁₁H₈F₃NO₂ 243.18 Not reported Not available

Key Comparisons

Positional Isomerism Methyl 1-methyl-1H-indole-3-carboxylate (1-CH₃, 3-COOCH₃): Exhibits a planar molecular structure with intermolecular C–H···O hydrogen bonds forming sheets in the crystal lattice. The carboxymethyl group at position 3 results in distinct UV absorption at λmax = 297 nm .

Ester Group Variations

  • tert-Butyl 3-methyl-1H-indole-1-carboxylate : The bulky tert-butyl ester may enhance steric hindrance, affecting reactivity in substitution or coupling reactions compared to the methyl ester .
  • Methyl-1-pentyl-1H-indole-3-carboxylate : A longer N-alkyl chain (pentyl) increases hydrophobicity, which could influence binding affinity in biological systems compared to the shorter methyl group .

Methyl 1-methoxy-1H-indole-3-carboxylate: A methoxy group at position 1 may increase resonance stabilization compared to methyl, affecting spectral shifts in NMR or UV-vis .

Synthetic Routes Methyl 1-methyl-1H-indole-3-carboxylate is synthesized via esterification of 1-methyl-1H-indole-3-carboxylic acid with methanol and H₂SO₄ .

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